molecular formula C17H16ClNO2 B256840 3-(allyloxy)-N-(2-chlorobenzyl)benzamide

3-(allyloxy)-N-(2-chlorobenzyl)benzamide

Cat. No.: B256840
M. Wt: 301.8 g/mol
InChI Key: KYJRPTWRDBUNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Allyloxy)-N-(2-chlorobenzyl)benzamide is a benzamide derivative featuring an allyloxy group at the 3-position of the benzoyl ring and a 2-chlorobenzyl substituent on the amide nitrogen. Though specific biological data for this compound are absent in the evidence, structurally related benzamides demonstrate diverse pharmacological activities, including modulation of neuronal nicotinic receptors (nAChRs) , anti-inflammatory effects , and sigma receptor targeting .

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-prop-2-enoxybenzamide

InChI

InChI=1S/C17H16ClNO2/c1-2-10-21-15-8-5-7-13(11-15)17(20)19-12-14-6-3-4-9-16(14)18/h2-9,11H,1,10,12H2,(H,19,20)

InChI Key

KYJRPTWRDBUNQJ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(allyloxy)-N-(2-chlorobenzyl)benzamide with structurally or functionally related benzamide derivatives. Key differences in substituents, biological targets, and activities are highlighted.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Structural Features Biological Activity/Receptor Target Key Findings References
3-(Allyloxy)-N-(2-chlorobenzyl)benzamide - Allyloxy at C3
- 2-Chlorobenzyl amide
Not explicitly reported (inferred: nAChR modulation) Hypothesized to interact with nAChRs due to structural similarity to compound 1 .
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) - Allyloxy at C4
- 6-Methylpyridin-2-yl amide
hα4β2/hα3β4 nAChR negative allosteric modulator IC50 = 6.0 µM (hα4β2), 5-fold selectivity over hα3β4.
N-(2-Chlorophenyl)benzamide derivatives - 2-Chlorophenyl amide
- Trans amide conformation
Structural analogs for stability studies Shared trans conformation enhances crystallinity and hydrogen-bonding.
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide (Compound 3a) - 2-Chlorobenzyl linked via benzimidazole Anti-inflammatory/analgesic Significant activity at 100 mg/kg (p.o.) with low gastric toxicity.
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) - 3-Iodo-4-methoxybenzamide
- Piperidinyl ethyl chain
Sigma receptor ligand (prostate cancer imaging) High tumor uptake in xenografts (Bmax = 1930 fmol/mg protein).

Key Observations:

Substituent Position and Selectivity :

  • The position of the allyloxy group significantly impacts receptor selectivity. For example, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (C4 substitution) shows preferential inhibition of hα4β2 nAChRs, whereas 3-substituted analogs (e.g., the target compound) may exhibit altered binding due to steric or electronic differences .
  • Chlorine placement (e.g., 2-chlorobenzyl vs. 3-chlorophenyl) influences lipophilicity and receptor interactions. The 2-chlorobenzyl group in the target compound may enhance π-π stacking with aromatic residues in receptor pockets .

Biological Activity: Benzamides with pyridinyl or benzimidazolyl substituents (e.g., compound 1 and compound 3a) demonstrate subtype-specific receptor modulation, whereas sigma receptor ligands (e.g., [125I]PIMBA) prioritize halogenation (iodo/methoxy) for imaging applications . Antioxidant benzamides (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) prioritize phenolic hydroxyl groups, which are absent in the target compound but critical for radical scavenging .

The 2-chlorobenzyl moiety may reduce metabolic clearance compared to unsubstituted benzyl groups, as seen in anti-inflammatory benzamides .

Research Implications and Gaps

  • Structural Optimization : The target compound’s allyloxy and 2-chlorobenzyl groups offer opportunities for further derivatization (e.g., allyl crosslinking for prodrug design or chlorobenzyl replacement to tune selectivity).
  • Biological Profiling: No direct data on the compound’s activity exist in the evidence.
  • Comparative SAR: The ~5-fold receptor selectivity of compound 1 suggests that minor structural changes in benzamides can markedly alter pharmacological profiles, warranting systematic exploration of substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.